molecular formula C18H16F6N2O B3442100 1,1-Dibenzyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea

1,1-Dibenzyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea

Cat. No.: B3442100
M. Wt: 390.3 g/mol
InChI Key: RDQBGSQUAWGTMY-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is an organic compound characterized by the presence of two benzyl groups and a hexafluoropropan-2-yl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibenzyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea typically involves the reaction of benzylamine with 1,1,1,3,3,3-hexafluoro-2-propanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1-Dibenzyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The hexafluoropropan-2-yl group contributes to the compound’s stability and enhances its binding affinity to the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • **1,1-D

Properties

IUPAC Name

1,1-dibenzyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F6N2O/c19-17(20,21)15(18(22,23)24)25-16(27)26(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQBGSQUAWGTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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